molecular formula C14H17BFNO3 B1454759 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1383985-45-2

2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1454759
CAS RN: 1383985-45-2
M. Wt: 277.1 g/mol
InChI Key: YQNWWJOWFUFQMD-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings . These compounds are obtained by a three-step substitution reaction .


Synthesis Analysis

The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In the organic synthesis of drugs, boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 120°C at 228mm, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 . It is a clear liquid that is colorless to almost colorless .

Scientific Research Applications

Synthesis and Structural Analysis

This compound serves as a crucial intermediate in the synthesis of various boric acid esters with benzene rings. These intermediates are pivotal for further chemical reactions and analyses. Huang et al. (2021) detailed the synthesis process of similar boric acid ester intermediates, showcasing the application of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in constructing complex molecules through a three-step substitution reaction. The research emphasized the precision in determining the molecular structures through X-ray diffraction and density functional theory (DFT), providing insights into their physicochemical properties and potential applications in materials science and pharmacology (Huang et al., 2021).

Fluorescence Probes for Biological Applications

A significant application area is the development of boronate ester-based fluorescence probes for detecting biological molecules or conditions. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), a critical reactive oxygen species in biological systems. This research demonstrates the compound's utility in designing sensitive and selective sensors for biological and environmental monitoring, highlighting its importance in biomedical research (Lampard et al., 2018).

Medicinal Chemistry and Drug Development

Furthermore, the compound finds application in medicinal chemistry, particularly in the development of prochelators and prodrugs. Wang and Franz (2018) investigated boronate-based prochelators for their hydrolytic stability and conversion efficiency under oxidative stress conditions. This research has implications for developing therapeutic agents that are selectively activated in specific oxidative environments, such as those found in disease states, underscoring the compound's role in advancing drug development and targeted therapies (Wang & Franz, 2018).

Safety and Hazards

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is sensitive to moisture . It has a flash point of 108°F and should be stored under inert gas (nitrogen or Argon) at 2-8°C . The safety symbol is GHS02, GHS07, with a signal word of warning . The hazard statements are H226-H319 .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in many biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzymatic activity . This compound is also known to interact with nucleophilic sites on proteins and enzymes, leading to changes in their conformation and function . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular processes and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways is crucial for understanding its overall impact on cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, where it can exert its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)12(16)11(7-10)18-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNWWJOWFUFQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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